ethyl {[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE can be compared with other similar compounds, such as:
- ETHYL {[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6-TETRAHYDROSPIRO(BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTANE)-2-YL]SULFANYL}ACETATE
- ETHYL {[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4,5,6-TETRAHYDROSPIRO(BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXANE)-2-YL]SULFANYL}ACETATE
These compounds share similar structural features but differ in the substituents attached to the spirocyclic core
Properties
Molecular Formula |
C28H30N2O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 2-[3-(3-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate |
InChI |
InChI=1S/C28H30N2O3S/c1-3-33-23(31)18-34-27-29-25-22-13-6-5-11-20(22)17-28(14-7-4-8-15-28)24(25)26(32)30(27)21-12-9-10-19(2)16-21/h5-6,9-13,16H,3-4,7-8,14-15,17-18H2,1-2H3 |
InChI Key |
NWPYECASEVELTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.